Phenanthrene

Catalog No.
S539371
CAS No.
85-01-8
M.F
C14H10
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenanthrene

CAS Number

85-01-8

Product Name

Phenanthrene

IUPAC Name

phenanthrene

Molecular Formula

C14H10

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H

InChI Key

YNPNZTXNASCQKK-UHFFFAOYSA-N

solubility

less than 1 mg/mL at 79 °F (NTP, 1992)
In water, 1.10 mg/L at 25 deg (average of 14 measured values)
In water, 1.15 mg/L at 25 °C
In water, 1.6 mg/L at 15 °C; 0.42 mg/L at 8.5 °C; 0.82 mg/L at 21 °C; 1.3 mg/L at 30 °C; In seawater: 0.6 mg/L at 22 °C
Soluble in organic solvents, especially in aromatic hydrocarbons. One gram dissolves in 60 mL cold, 10 mL boiling 95% alcohol, 25 mL absolute alcohol, 2.4 mL toluene or carbon tetrachloride, 2 mL benzene, 1 mL carbon disulfide, 3.3 mL anhydr ether. Soluble in glacial acetic acid.
Soluble in ethanol, diethyl ether, acetone, benzene, and carbon disulfide.

Synonyms

Phenanthrene; NSC 26256; NSC-26256; NSC26256

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C32

The exact mass of the compound Phenanthrene is 178.0783 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 79° f (ntp, 1992)6.45e-06 min water, 1.10 mg/l at 25 deg (average of 14 measured values)in water, 1.15 mg/l at 25 °cin water, 1.6 mg/l at 15 °c; 0.42 mg/l at 8.5 °c; 0.82 mg/l at 21 °c; 1.3 mg/l at 30 °c; in seawater: 0.6 mg/l at 22 °csoluble in organic solvents, especially in aromatic hydrocarbons. one gram dissolves in 60 ml cold, 10 ml boiling 95% alcohol, 25 ml absolute alcohol, 2.4 ml toluene or carbon tetrachloride, 2 ml benzene, 1 ml carbon disulfide, 3.3 ml anhydr ether. soluble in glacial acetic acid.soluble in ethanol, diethyl ether, acetone, benzene, and carbon disulfide.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26256. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Supplementary Records. It belongs to the ontological category of ortho-fused polycyclic arene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phenanthrene (CAS 85-01-8) is an angular polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. As a major constituent of coal tar, it serves as a foundational precursor in the synthesis of dyes, plastics, agrochemicals, and advanced materials. From a procurement perspective, phenanthrene is characterized by its high solubility in organic solvents, a relatively low melting point of approximately 100 °C, and a highly localized double-bond character at the 9,10-position. These baseline properties make it an indispensable building block for producing 9,10-phenanthrenequinone, diphenic acid, and various angular bidentate ligands, distinguishing it from other standard PAHs in both industrial manufacturing and laboratory-scale synthetic workflows [1].

Research Fit

Angular tricyclic topology distinguishes phenanthrene from linear anthracene in solubility, stability and photophysics.
Multiple purity grades (e.g., ≥97.5% GC, zone-refined) support analytical standard, synthesis and materials research workflows.
Distinct fluorescence (350/365 nm emission) enables isomer-specific monitoring in environmental PAH analysis.

Attempting to substitute phenanthrene with its linear isomer, anthracene, fundamentally disrupts processability and synthetic outcomes. Although both share the formula C14H10, anthracene's highly symmetrical, linear structure results in dense molecular packing, driving its melting point above 216 °C and drastically reducing its solubility in common organic solvents. In contrast, phenanthrene melts near 100 °C and is highly soluble, enabling high-concentration, lower-temperature solution-phase formulations. Furthermore, phenanthrene's angular fusion yields a higher overall resonance energy (approx. 92 kcal/mol) while localizing olefin-like reactivity at the 9,10-bond. This unique electronic topology directs oxidation to form adjacent dicarbonyls (phenanthrenequinone), whereas anthracene yields opposed dicarbonyls (anthraquinone), making the two isomers strictly non-interchangeable for downstream ligand and polymer synthesis .

Substitution Risk

Solubility Phenanthrene shows significantly higher aqueous solubility vs anthracene; protocol transfer may shift aqueous-phase recovery and bioavailability endpoints.
Stability Reported 4–8 kcal/mol thermodynamic stability advantage over anthracene may alter degradation kinetics and thermal processing behavior.
Fluorescence Emission spectra are completely separated; anthracene cannot substitute phenanthrene in isomer-specific fluorescence assays without full revalidation.

Thermal Processability and Melt-Phase Compatibility

Phenanthrene exhibits a drastically lower melting point compared to its linear isomer, anthracene, fundamentally altering its processability in melt-phase reactions. While anthracene requires temperatures exceeding 216 °C to melt, phenanthrene transitions to a liquid at approximately 99.5 °C . This substantial difference is attributed to phenanthrene's angular structure, which results in less efficient molecular packing compared to the highly symmetrical anthracene. For industrial and laboratory procurement, this enables phenanthrene to be utilized in lower-temperature solvent-free syntheses and casting processes where anthracene would remain a refractory solid.

Evidence DimensionMelting Point
Target Compound Data99.5 °C
Comparator Or BaselineAnthracene (218.0 °C)
Quantified Difference~118.5 °C lower melting point
ConditionsStandard atmospheric pressure

Enables lower-temperature melt-phase processing and reduces energy requirements for solvent-free synthetic workflows.

Aqueous Solubility vs Anthracene
Head-to-head
Phenanthrene 1.29 mg/L vs Anthracene 0.073 mg/L at 25°C (~17.7-fold higher)
Supports aqueous-phase standard preparation and environmental fate model development.
Compiled from Sverdrup et al. 2002; aqueous solubility context may require matrix-specific verification.

Solvent Compatibility and Formulation Capacity

The angular configuration of phenanthrene imparts significantly higher solubility in common organic solvents compared to anthracene, dictating its utility in solution-phase chemistry. For instance, the mole fraction solubility of phenanthrene in benzene at 298 K is approximately 0.2068, which is roughly 25 times greater than that of anthracene (0.0074) [1]. Buyers selecting precursors for high-concentration formulations or homogeneous catalysis will find phenanthrene highly processable, whereas anthracene's limited solubility often necessitates larger solvent volumes or elevated temperatures.

Evidence DimensionMole fraction solubility in benzene (298 K)
Target Compound Data0.2068
Comparator Or BaselineAnthracene (0.0074)
Quantified Difference~25-fold higher solubility
ConditionsBenzene solvent at 298 K

Allows for higher concentration formulations and more efficient solution-phase reactions without requiring excessive solvent volumes.

Thermodynamic Stability vs Anthracene
Reported
ΔE 4–8 kcal/mol
Phenanthrene kinked topology shows higher stability; relevant for high-temperature synthesis and materials processing.
DFT B3LYP/6-311++G(3df) level; computational comparison context.

Thermodynamic Stability and Resonance Energy

Phenanthrene possesses a higher thermodynamic stability than its linear counterpart due to its angularly fused ring system, which allows for more extensive electron delocalization. The resonance energy of phenanthrene is approximately 91-92 kcal/mol, compared to 84 kcal/mol for anthracene [1]. In phenanthrene, two of the three rings can retain full aromatic sextets in its most important resonance structures, whereas anthracene can only maintain one. This 7-8 kcal/mol stability advantage directs its distinct reactivity profile, making it a preferred starting material when the preservation of aromatic core stability is required during peripheral functionalization.

Evidence DimensionResonance Energy
Target Compound Data91 - 92 kcal/mol
Comparator Or BaselineAnthracene (84 kcal/mol)
Quantified Difference7 - 8 kcal/mol higher resonance stabilization
ConditionsStandard thermodynamic calculations / empirical resonance evaluation

Provides enhanced core stability during selective chemical modifications, reducing unwanted ring-opening or degradation side reactions.

Fluorescence Emission vs Anthracene
Head-to-head
Phenanthrene: 350, 365 nm. Anthracene: 380, 400, 425 nm. Mixture: 12–20% ANT enhancement, 9–14% PHE quenching.
Complete spectral separation supports isomer-specific quantitation in environmental monitoring.
EEM fluorescence in water; DFT-validated at CIS-B3LYP level.

Regioselective Reactivity at the 9,10-Position

Despite its overall higher resonance energy, the 9,10-bond in phenanthrene exhibits pronounced double-bond character, making it highly susceptible to specific addition and oxidation reactions. When subjected to oxidation, phenanthrene selectively yields 9,10-phenanthrenequinone, a critical intermediate with adjacent carbonyls. In contrast, anthracene oxidizes to 9,10-anthraquinone, which has a completely different linear, opposed-carbonyl geometry [1]. The localized reactivity of the 9,10-bond in phenanthrene allows for rapid, high-yield functionalization without disrupting the aromaticity of the two flanking benzene rings.

Evidence DimensionOxidation Product Geometry
Target Compound DataAngular 9,10-phenanthrenequinone (adjacent dicarbonyls)
Comparator Or BaselineAnthracene (Linear 9,10-anthraquinone, opposed dicarbonyls)
Quantified DifferenceFormation of adjacent vs. opposed dicarbonyls
ConditionsStandard catalytic or chemical oxidation protocols

Crucial for synthesizing angular bidentate ligands and diphenic acid derivatives that cannot be accessed via linear anthracene precursors.

Biodegradation Kinetics vs Anthracene
Head-to-head
Phenanthrene 97.8% vs Anthracene 89.3% degraded at 15 days (single substrate)
Faster degradation kinetics support bioremediation model studies and half-life predictions.
Irpex lacteus F17 fungal culture; GC-MS validated pseudo-first-order kinetics.
Aquatic Toxicity vs Naphthalene
Class-level
96-h LC50 0.04 mg/L (PHE) vs 0.11 mg/L (naphthalene) in rainbow trout embryo-larval assay
Indicates higher aquatic hazard potential vs 2-ring PAH; informs handling and disposal protocols.
Cross-study comparison; class-level inference, verify against current test guidelines.
OLED Scaffold Performance vs Helicene
Head-to-head
Helicene-based device: 9820 cd/m², 3.48 lm/W, 4.22 cd/A. Planar phenanthrene scaffold: inferior performance reported.
Planar topology may limit OLED efficiency; alternative non-planar scaffolds warrant evaluation for emissive applications.
Non-doped blue OLED data; functionalization strategy influences outcome.

Precursor for Bidentate Ligands and Phenanthrenequinone

Directly leveraging the localized reactivity at the 9,10-position to synthesize 9,10-phenanthrenequinone, a critical intermediate for metal-coordinating ligands, dyes, and diphenic acid derivatives [1].

High-Concentration Homogeneous Catalysis and Formulation

Utilizing the ~25-fold higher solubility of phenanthrene compared to linear PAHs to achieve high-concentration organic solutions without the need for excessive solvent volumes or extreme heating [2].

Low-Temperature Melt-Phase Syntheses

Taking advantage of the ~99.5 °C melting point to perform solvent-free, melt-phase reactions at temperatures where alternative PAHs like anthracene would remain intractable solids .

Application Fit Matrix

Application
Selection Property
Validation Focus
Environmental analytical standard
Certified purity grade and distinct 350/365 nm emission
Confirm GC/HPLC purity and verify fluorescence quantum yield in target matrix
Biodegradation research model
High aqueous solubility and rapid degradation kinetics relative to other 3-ring PAHs
Validate degradation rate under experimental conditions and verify metabolite identification via GC-MS
Lubricant synthesis feedstock
Coal-derived phenanthrene reactivity for alkylation with C6/C8 olefins
Compare tribological properties against target polyalphaolefin benchmarks (e.g., PAO-20)
Physicochemical property studies
Reported 4–8 kcal/mol stability advantage and well-characterized high-pressure polymorphic behavior
Confirm thermodynamic stability via DSC or computational benchmarking; review π···π stacking under pressure

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Phenanthrene appears as colorless monoclinic crystals with a faint aromatic odor. Solutions exhibit a blue fluorescence. (NTP, 1992)
Colorless solid; [Hawley] Faint aromatic odor; solutions exhibit a blue fluorescence; [CAMEO] White solid; [MSDSonline]
Colorless monoclinic crystals with a faint aromatic odor. Solutions exhibit a blue fluorescence.

Color/Form

Monoclinic plates from alcohol
Colorless, shining crystals
Leaves (sublimes)

XLogP3

4.5

Exact Mass

178.078250319 Da

Monoisotopic Mass

178.078250319 Da

Boiling Point

642 °F at 760 mmHg (NTP, 1992)
338.4 °C
642 °F

Flash Point

340 °F (NTP, 1992)
171 °C
171 °C (340 °F) open cup
340 °F

Heavy Atom Count

14

Vapor Density

6.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
6.15 (Air = 1) at boiling point of phenanthrene
6.14

Density

1.025 (NTP, 1992) - Denser than water; will sink
1.179 at 25 °C
1.025

LogP

4.46 (LogP)
log Kow = 4.46

Odor

Faint aromatic odor

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides.
When heated to decomposition it emits acrid smoke & fumes.

Appearance

Solid powder

Melting Point

212 °F (NTP, 1992)
99 °C
212 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

448J8E5BST

GHS Hazard Statements

Aggregated GHS information provided by 702 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 702 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 701 of 702 companies with hazard statement code(s):;
H302 (99.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (14.27%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (13.69%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Phenanthrene is a colorless, shiny, crystalline solid. It has a faint odor. It is insoluble in water. It is a member of a group of chemicals called polycyclic aromatic hydrocarbons (PAHs). Phenanthrene occurs in cigarette smoke and in gasoline and diesel engine exhaust. Phenanthrene is found in fossil fuels, such as crude oil and shale oil, and it occurs in various plants. USE: Phenanthrene is an important commercial chemical used as to make other chemicals, dyestuffs, drugs and resins and is used in biochemical research. EXPOSURE: Workers who use phenanthrene may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in air, smoking cigarettes, contact with road dust and household dust, consumption of grilled or smoked food and contaminated fish or drinking water. If phenanthrene is released to the environment, it will be broken down in air. Phenanthrene released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in some aquatic organisms. RISK: Data on the potential for phenanthrene alone to produce toxic effects in humans were not available. Increased blood uric acid levels were associated with phenanthrene exposure in coke oven workers exposed to a mixture of PAHs. This indicates a potential risk for kidney stones or gout with phenanthrene exposure. Based on data for other PAHs, irritation to skin, nose, and throat may occur after touching or breathing phenanthrene. Increased sensitivity to sunlight and/or skin allergic reactions may occur following skin exposure. Enlarged heart (cardiac hypertrophy) was observed in young rats following repeated injections of phenanthrene in the first 3 weeks after birth. Cardiac hypertrophy is a risk factor for heart disease. Abnormal heart development and irregular heart beat were also observed in zebrafish embryos following exposure to phenanthrene. Additional effects observed in exposed zebrafish embryos included abnormal spine and eye development. Other available animal studies are inadequate to identify potential non-cancer health effects. Skin tumors were not observed following repeated skin application or injection of phenanthrene. Mammary tumors were not reported following single oral exposure to phenanthrene, but this study is considered inadequate to assess the cancer-causing potential of ingested phenanthrene due to single exposure and limited examination. The International Agency for Research on Cancer determined that phenanthrene is not classifiable as to its carcinogenicity in humans, and the U.S. EPA IRIS program determined that data are inadequate for an assessment of the human carcinogenic potential of phenanthrene. These determinations are based on lack of human data and inadequate data in laboratory animals. The potential for phenanthrene to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Phenanthrene is included in the database.

Mechanism of Action

Growing evidence indicates that there is an emerging link between environmental pollution and cardiac hypertrophy, while the mechanism is unclear. The objective of this study was to examine whether phenanthrene (Phe) could cause cardiac hypertrophy, and elucidate the molecular mechanisms involved. We found that: 1) Phe exposure increased the heart weight and cardiomyocyte size of rats; 2) Phe exposure led to enlarged cell size, and increased protein synthesis in H9C2 cells; 3) Phe exposure induced important markers of cardiac hypertrophy, such as atrial natriuretic peptide, B-type natriuretic peptide, and c-Myc in H9C2 cells and rat hearts; 4) Phe exposure perturbed miR-133a, CdC42 and RhoA, which were key regulators of cardiac hypertrophy, in H9C2 cells and rat hearts; 5) Phe exposure induced DNA methyltransferases (DNMTs) in H9C2 cells and rat hearts; 6) Phe exposure led to methylation of CpG sites within the miR-133a locus and reduced miR-133a expression in H9C2 cells; 7) DNMT inhibition and miR-133a overexpression could both alleviate the enlargement of cell size and perturbation of CdC42 and RhoA caused by Phe exposure. These results indicated that Phe could induce cardiomyocyte hypertrophy in the rat and H9C2 cells. The mechanism might involve reducing miR-133a expression by DNA methylation.

Vapor Pressure

1 mmHg at 68 °F (NTP, 1992)
0.000121 [mmHg]
1.21X10-4 mm Hg at 25 °C
depends upon the specific compound

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

85-01-8

Absorption Distribution and Excretion

Radioactivity accumulation by coalfish administered 15.8 ug (14)C-labeled phenanthrene, radioactivity was greater in liver than in gallbladder or muscle following intragastric admin of 15.8 ug. Max accum occurred from 10-24 hr after dosing & approx 72% was present in liver after 17 hr. In gallbladder highest level occurred 24-48 hr after administration.
Following intragastric administration in Norway lobster of (14)C-labeled phenanthrene, highest amount of radioactivity was found in hepatopancreas system and muscle. In all tissues, except intestine, highest levels were measured 1 day after dosing, after 28 days only minute amount remained in tissues. The low content of radioactivity in stomach and intestine 1 day after administration indicated that most of it was absorbed from intestine. Norway lobster accumulated radioactivity at high rate and is able to eliminate most of radioactivity within a few weeks after a single dose.
... In order to study the PAHs and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) transfer in the food chain, pigs have been fed with milk mixed either with (14)C-phenanthrene, with (14)C-benzo[a]pyrene or with (14)C-TCDD. The analysis of portal and arterial blood radioactivity showed that both PAHs and TCDD were absorbed with a maximum concentration at 4-6 hr after milk ingestion. Then, the blood radioactivity decreased to reach background levels 24 h after milk ingestion. Furthermore, the portal and arterial blood radioactivities were higher for phenanthrene (even if the injected load was the lowest) than these of benzo[a]pyrene or these of TCDD, in agreement with their lipophilicity and water solubility difference. Main 14C absorption occurred during the 1-3 hr time period after ingestion for (14)C-phenanthrene and during the 3-6 hr time period for (14)C-benzo[a]pyrene and for (14)C-TCDD. (14)C portal absorption rate was high for (14)C-phenanthrene (95%), it was close to 33% for (14)C-benzo[a]pyrene and very low for (14)C-TCDD (9%). These results indicate that the three studied molecules have a quite different behavior during digestion and absorption. Phenanthrene is greatly absorbed and its absorption occurs via the blood system, whereas benzo[a]pyrene and TCDD are partly and weakly absorbed respectively.
The aim of this work was to study the transfer through the intestinal barrier of two polycyclic aromatic hydrocarbons (PAHs) (benzo[a]pyrene and phenanthrene) and a dioxin (2,3,7,8-tetrachlorodibenzo-para-dioxin) which differed in their physicochemical properties. Both in vitro and in vivo assays were performed. For the in vitro study, Caco-2 cells, cultivated on permeable filters, permitted to measure the transepithelial permeability of the studied (14)C-labelled molecules. For the in vivo study, portal absorption kinetics were evaluated in pigs fed contamined milk. The results showed that all the molecules were absorbed and demonstrated a differential intestinal absorption for the studied molecules. Phenanthrene appeared to be the fastest and most uptaken compound, followed by benzo[a]pyrene and finally 2,3,7,8-tetrachlorodibenzo-para-dioxin. Their absorption levels were respectively 9.5, 5.2 and 1.4% after a 6 hr-exposure in vitro and 86.1, 30.5 and 8.3% in vivo for the 24 hr following ingestion. These findings suggest that the physicochemical properties of the xenobiotics and intestinal epithelium play key roles in the selective permeability and in the bioavailability of the tested micropollutants.
For more Absorption, Distribution and Excretion (Complete) data for Phenanthrene (11 total), please visit the HSDB record page.

Metabolism Metabolites

Phenanthrene yields trans-9,10-dihydro-9,10-dihydroxyphenanthrene in rats & rabbits.
Phenanthrene yields trans-1,2-dihydro-1,2-dihydroxyphenanthrene, trans-3,4-dihydro-3,4-dihydroxyphenanthrene, and s-(9,10-dihydro-9-hydroxyphenanthr-10-yl) glutathione in rabbits and rats.
Phenanthrene yields 1-hydroxy-, 2-hydroxy-, 3-hydroxy-, and 4-hydroxyphenanthrene in rats and rabbits.
Phenanthrene yields 9-hydroxyphenanthrene in rats and rabbits.
For more Metabolism/Metabolites (Complete) data for Phenanthrene (13 total), please visit the HSDB record page.
Phenanthrene has known human metabolites that include Phenanthrene-3,4-diol, 9,10-Dihydroxyphenanthrene, and Phenanthrene-1,2-diol.
PAH metabolism occurs in all tissues, usually by cytochrome P-450 and its associated enzymes. PAHs are metabolized into reactive intermediates, which include epoxide intermediates, dihydrodiols, phenols, quinones, and their various combinations. The phenols, quinones, and dihydrodiols can all be conjugated to glucuronides and sulfate esters; the quinones also form glutathione conjugates. (L10)

Wikipedia

Phenanthrene

Biological Half Life

42.00 Days
5.01 Days

Methods of Manufacturing

Phenanthrene is the second most abundant coal tar constituent next to naphthalene at ca. 5%. Coal tar distillation concentrates phenanthrene in the anthracene oil fraction. Once anthracene residues have been crystallized and filtered off, phenanthrene is recovered from the filtrate. Alternatively, it can be recovered from the top fraction of crude anthracene distillation by redistillation. Technically pure grades of phenanthrene are obtained by sulfuric acid refining and recrystallization from methanol. Alternatively, purification can also be accomplished by repeated rectification of the phenanthrene fraction. The accompanying substances can be separated by partial sulfonation or by partial condensation with formaldehyde and hydrogen chloride. The most persistent accompanying substance, diphenylene sulfide, can be completely removed by treating the melt with sodium and maleic anhydride.

General Manufacturing Information

Phenanthrene: ACTIVE
Formation from toluene, bibenzil, 9-methylfluorene or stilbene by passage through red-hot tube ... . Also from coumarone and benzene ... . Pschorr synthesis from o-nitrobenzaldehyde and phenylacetic acid ... . From diphenylethylene ... . Diene synthesis from 1-vinylnaphthalene and maleic anhydride ... . From o-phenylbenzoic acid ... . By irradiation of stilbene ... . Synthesis by double succinoylation of benzene ... .

Analytic Laboratory Methods

Method: NIOSH 5506, Issue 3; Procedure: high performance liquid chromatography with fluorescence/ultraviolet detection; Analyte: phenanthrene; Matrix: air; Detection Limit: 0.0070-0.060 ug per sample.
Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ionization detection; Analyte: phenanthrene; Matrix: air; Detection Limit: about 0.3 to 0.5 ug per sample.
Method: OSHA 58; Procedure: high performance liquid chromatography with a fluorescence or ultraviolet detector; Analyte: phenanthrene; Matrix: air; Detection Limit: 0.427 ug/cu m.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry with ion trap detector; Analyte: phenanthrene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 26 ug/L.
For more Analytic Laboratory Methods (Complete) data for Phenanthrene (29 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NOAA/NST 130.31; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: anthracene; Matrix: marine animal tissues; Detection Limit: 3.5 ng/g.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Handle and store under inert gas.

Interactions

The toxicity of polycyclic aromatic hydrocarbons (PAHs) was determined using mussel, sea-urchin and ascidian embryo-larval bioassays. Fluorescent light exposure enhanced phenanthrene, fluoranthene, pyrene and hydroxypyrene toxicity in comparison with dark conditions, but not naphthalene and fluorene toxicity.
The acute toxicity of metal-polynuclear aromatic hydrocarbon (PAH) mixtures (i.e., Cd, Hg, Pb, fluoranthene and phenanthrene) associated with sediments was assessed in two benthic copepods. Schizopera knabeni was exposed to sediment amended with single contaminants and mixtures. Adult S. knabeni were highly tolerant of single-contaminant exposures to phenanthrene, Cd, Hg, and Pb, as well as a mixture of Cd, Hg, and Pb. Binary experiments revealed that although phenanthrene was synergistic with Cd and Hg, the phenanthrene-Cd synergism was much stronger (2.8 x more lethal than predicted). When a mixture of Cd, Hg, and Pb was combined with phenanthrene, a synergistic response was observed, eliciting 1.5 x greater lethality than predicted. A Cd-phenanthrene synergism in S. knabeni was also observed in aqueous exposures suggesting the interaction was related to a pharmacological insult rather than a sediment-related exposure effect. An antagonism between Cd, Hg, and Pb was indicated, and this antagonism may have moderated the Cd-phenanthrene synergism in mixtures containing Cd, Hg, Pb, and phenanthrene. Experiments with Amphiascoides atopus revealed that phenanthrene and fluoranthene were each synergistic with Cd in aqueous exposures. Our studies suggest that interactive toxicity among metal-PAH mixtures may be common among benthic copepods and that strong synergistic effects observed in binary mixtures may be moderated in more diverse contaminant mixtures. However, the strength of the observed synergisms raises concerns that established sediment quality criteria may not be protective for organisms jointly exposed to PAH and metals, especially Cd-PAH mixtures.
The polycyclic aromatic hydrocarbons (PAHs) phenanthrene and retene (7-isopropyl-1-methyl phenanthrene) are lethal to rainbow trout (Oncorhynchus mykiss) larvae during chronic exposures. Phenanthrene is a low-toxicity, non-cytochrome P4501A (CYP1A)-inducing compound that accumulates in fish tissues during exposure to lethal concentrations in water. Retene is a higher toxicity CYP1A-inducing compound that is not detectable in tissue at lethal exposure concentrations. The metabolism, excretion, and toxicity of retene and phenanthrene were examined in juvenile and larval rainbow trout during coexposure to the model CYP1A inducer beta-naphthoflavone (betaNF), or to the inducer-inhibitor piperonyl butoxide to determine if modulating CYP1A activity affected PAH metabolism and toxicity. Phenanthrene metabolism, excretion rate, and toxicity increased with coexposure to betaNF. Piperonyl butoxide inhibited phenanthrene metabolism and reduced the excretion of all phenanthrene metabolites. As a consequence, embryo mortality rates increased but rates of sublethal effects did not. Coexposure of trout to retene and betaNF caused no change in retene metabolism and excretion, but retene toxicity increased, perhaps due to additivity. Piperonyl butoxide inhibited retene metabolism, decreased the excretion of some retene metabolites while increasing the excretion of others, and increased the toxicity of retene. These results support the role of CYP1A activity in PAH metabolism and excretion, and the role of the CYP1A-generated metabolites of PAHs in chronic toxicity to larval fish.
The toxicities of phenanthrene (PHE) and 9,10-phenanthrenequinone (PHQ) with or without Cu were determined using Daphnia magna. Copper was the most toxic among the three chemicals tested, followed by PHQ and then PHE, with 48-hr median effective concentrations (EC50s) of 0.96, 1.72, and 5.33 uM, respectively. Copper at 0.31 uM, or approximately the 5% effective concentration, decreased the EC50 of PHQ from 1.72 to 0.28 uM. Likewise, PHQ at 1.2 uM, or approximately the 10% effective concentration, significantly lowered the EC50 of Cu from 0.96 to 0.30 uM. This synergistic effect was not observed, however, in mixtures of Cu and PHE based on the response addition model. Assimilation of Cu was found to be similar with or without PHQ at increasing external concentrations of Cu, indicating that the increased toxicity of their mixtures is physiologically based. The ability of Cu plus PHQ to generate reactive oxygen species (ROS) was measured as well. Copper alone caused elevated ROS levels at a low concentration (0.63 uM). With PHQ present, however, this elevation in ROS occurred at an even lower Cu level (0.31 uM). Possible attenuation effects of ascorbic acid (vitamin C) on toxicity and ROS production induced by Cu, PHQ, and their mixtures were then examined. Ascorbic acid protected against Cu and Cu-plus-PHQ mixture-mediated toxicity but did not affect PHQ toxicity. Ascorbic acid also lowered ROS levels in the presence of Cu and Cu plus PHQ. ...
For more Interactions (Complete) data for Phenanthrene (17 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Acute and chronic toxicity of microcystin-LR and phenanthrene alone or in combination to the cladoceran (Daphnia magna)

Xiang Wan, Chen Cheng, Yurong Gu, Xiubo Shu, Liqiang Xie, Yanyan Zhao
PMID: 34130182   DOI: 10.1016/j.ecoenv.2021.112405

Abstract

Hazardous substances, such as microcystin-LR (MC-LR) and phenanthrene (Phe) are ubiquitous co-contaminants in eutrophic freshwaters, which cause harms to aquatic organisms. However, the risks associated with the co-exposure of aquatic biota to these two chemicals in the environment have received little attention. In this study, the single and mixture toxic effects of MC-LR and Phe mixtures were investigated in Daphnia magna after acute and chronic exposure. Acute tests showed that the median effective concentrations (48 h) for MC-LR, Phe and their mixtures were 13.46, 0.57 and 8.84 mg/L, respectively. Mixture toxicity prediction results indicated that the independent action model was more applicable than the concentration addition model. Moreover, combination index method suggested that the mixture toxicity was concentration dependent. Synergism was elicited at low concentrations of MC-LR and Phe exposure (≤4.04 + 0.17 mg/L), whereas antagonistic or additive effects were induced at higher concentrations. The involved mechanism of antagonism was presumably attributable to the protective effects of detoxification genes activated by high concentrations of MC-LR in mixtures. Additionally, chronic results also showed that exposure to a MC-LR and Phe mixture at low concentrations (≤50 +2 μg/L) resulted in greater toxic effects on D. magna life history than either chemical acting alone. The significant inhibition on detoxification genes and increased accumulation of MC-LR could be accounted for their synergistic toxic effects on D. magna. Our findings revealed the exacerbated ecological hazard of MC-LR and Phe at environmental concentrations (≤50 +2 μg/L), and provided new insights to the potential toxic mechanisms of MC-LR and Phe in aquatic animals.


Dimeric 9,10-dihydrophenanthrene derivatives from Bletilla striata and their atropisomeric nature

Jian Sui, Chunping Tang, Chang-Qiang Ke, Yang Ye
PMID: 33984433   DOI: 10.1016/j.fitote.2021.104919

Abstract

Four pairs of undescribed racemic bi(9,10-dihydro) phenanthrene and phenanthrene/bibenzyl atropisomers, bletistriatins A-D (1-4), along with 22 known compounds were isolated from the rhizomes of Bletilla striata. These dimeric derivatives were constructed through direct C-C connection or an oxygen bridge. The structures of new compounds were fully established by extensive analysis of MS, and 1D and 2D NMR spectroscopic data. Owing to sterically hindered rotation around the biaryl axis, these dimeric 9,10-dihydrophenanthrene derivatives can exist as a pair of enantiomers, but were isolated as racemates. Their racemates were separated to yield enantiomerically pure compounds by HPLC on an optically active stationary phase, and were stereochemically characterized on-line by circular dichroism (CD) spectroscopy (LC-CD coupling). Some isolates were evaluated for cytotoxicity against human cancer cell lines HL-60 and A549. Compounds 13, 17, and 20 showed cytotoxicity against HL-60 and A-549 cell lines with IC
values ranging from 2.56 to 8.67 μM.


Gamma-aminobutyric acid improves phenanthrene phytotoxicity tolerance in cucumber through the glutathione-dependent system of antioxidant defense

Zhixin Guo, Jingli Lv, Xiaoxing Dong, Nanshan Du, Fengzhi Piao
PMID: 33905982   DOI: 10.1016/j.ecoenv.2021.112254

Abstract

Phenanthrene (PHE), a typical organic pollutant, has drawn attention in recent years due to its toxicity to plants and human health. Gamma-aminobutyric acid (GABA) induce plant tolerance to diverse stresses. However, the role and regulatory mechanisms of GABA in PHE stress responses in plants remains largely uncharacterized. Here, we showed that GABA content increased by 44.5%, 89.2%, 160% and 39.2% under 50, 100, 200 and 300 µM PHE treatment, respectively compared with mock. GABA treatment alleviated PHE-induced growth inhibition in a dose-dependent manner, with the most effective concentration of 50 mM GABA. Although exogenous GABA could not influence the accumulation of PHE in cucumber, it significantly mitigated photosynthetic inhibition and enhanced the transcripts and activities of the antioxidant enzymes such as ascorbate peroxidase (APX), catalase (CAT), peroxidase (POD) and superoxide dismutase (SOD), resulting in less accumulation of hydrogen peroxide (H
O
) and superoxide (O
). Importantly, timecourse analyses of glutathione (GSH) homeostasis showed that GABA markedly increased GSH content and GR activity as well as the transcripts of GSH biosynthesis-related genes GSH1, GSH2 and GR during PHE stress. Conversely, pretreatment with GSH biosynthesis inhibitor buthionine sulfoximine (BSO) abolished the GABA-induced changes in PHE stress. Together, these results suggest that GABA enhances tolerance to PHE stress via a GSH-dependent system of antioxidant defense in cucumber.


Phytochemical and anti-inflammatory properties of Senegalese propolis and isolated compounds

Saori Inui, Takahiro Hosoya, Kazuma Yoshizumi, Hajime Sato, Shigenori Kumazawa
PMID: 33631223   DOI: 10.1016/j.fitote.2021.104861

Abstract

Propolis is a chemically complex resinous product collected from various plant sources by honeybees that has been used historically a traditional folk medicine in many parts of the world. The main constituents of propolis are beeswax and plant resins. We recently obtained Senegalese propolis, which, to our knowledge, has not been previously reported. The purpose of this study was to analyze the composition of Senegalese propolis and evaluate its anti-inflammatory activity. Ten known phenolic compounds with phenanthrene or stilbene skeletons were isolated. Nitric oxide (NO) production assay revealed that Senegalese propolis suppresses lipopolysaccharide (LPS)-stimulated production of NO in J774.1 cells in a dose-dependent manner. The anti-inflammatory potency of Senegalese propolis was higher than that of other previously reported propolis. Furthermore, the eight compounds isolated from Senegalese propolis showed high anti-inflammatory activity by inhibiting the LPS-induced expression of inducible NO synthase (iNOS). These results suggest that Senegalese propolis and its components have potential applications as anti-inflammatory agents.


Formation and distribution of phenanthrene and its metabolites (monohydroxy-phenanthrenes) in Korean rockfish (Sebastes schlegelii)

Okon Dominic Ekpe, Ki Yong Kim, Jee-Hyun Jung, Un-Hyuk Yim, Jeong-Eun Oh
PMID: 33618480   DOI: 10.1016/j.envpol.2020.114588

Abstract

This study investigated the tissue distribution of phenanthrene (PHE) and the formation of monohydroxy-phenanthrene (OH-PHE) metabolites in Korean rockfish (Sebastes schlegelii). PHE was intragastrically administered to two groups of rockfish. The first group was exposed to PHE at a low dose (10 mg/kg body weight) and the second group was exposed at a high dose (30 mg/kg body weight). The rockfish were analyzed and the levels of PHE were higher in the liver, followed by muscle, and then bile. PHE concentrations in the liver, muscle, and bile were 1.4-26, 0.10-2.01, and not detected (ND)-0.13 μg/g wet weight, respectively. All five monohydroxylated PHE metabolites (1-OH-PHE, 2-OH-PHE, 3-OH-PHE, 4-OH-PHE, and 9-OH-PHE) were detected only in bile. Among these OH-PHE metabolites, 3-OH-PHE was found at the highest concentration from all fish bile samples in both PHE exposure groups, indicating that regioselective OH-PHE formation occurs in rockfish and 3-OH PHE could be a good biomarker of exposure of Korean rockfish to PHE. Suspect screening analysis of the rockfish bile was performed by LC-QTOF/MS, and the formation of two OH-PHE-DNA adducts (thymine-OH-PHE and cytosine-OH-PHE) were identified in the bile sample collected 6 h after rockfish were exposed to the high PHE dose, indicating that OH-PHE metabolites may be toxic to fish. This is the first report on the formation characteristics of OH-PHE metabolites in rockfish and their use as biomarkers of exposure of rockfish to parent PHE.


Bacterial communities and functional genes stimulated during phenanthrene degradation in soil by bio-microcapsules

Rongni Dou, Jianteng Sun, Jing Lu, Fucai Deng, Chen Yang, Guining Lu, Zhi Dang
PMID: 33517034   DOI: 10.1016/j.ecoenv.2021.111970

Abstract

In this study, a taxonomic and functional metagenomic method was used to investigate the difference produced between degrading bacteria immobilized in layer-by-layer assembly (LBL) microcapsules or not during the bioremediation of a soil polluted with phenanthrene (PHE). Bioaugmentation with LBL microcapsule immobilized degrading bacteria could result in different changes of native microbial communities, shifting the functional gene constructions of polluted soils. The LBL treatment enhanced PHE degradation (initial concentration of 100 mg kg
dry soil) by 60% after 25 d compared to the free bacteria (FB). The enhancing effect of PHE degradation produced by the LBL treatment was found to be significantly associated with some crucial phyla (e.g., Bacteroides, Gemmatimonadetes and Acidobacteria) and genera including Streptomyces, Ramlibacter, Mycobacterium, Phycicoccus, Gemmatirosa, Flavisolibacter, Micromonospora, Acid_Candidatus_Koribacter and Gemmatimonas. The main differences of functional metagenomics between LBL and FB treatments were observed in higher levels in metabolism of aromatic hydrocarbons and its related functions or enzymes in the former, e.g., membrane transport systems, binding, substrate transporter, cleavage enzymes, dehydrogenation, oxidase, esterase and glycosidase, greatly favoring PHE mineralization. Therefore, our results provide useful findings on understanding of how immobilization strategies can influence the taxonomic and functional gene composition in soils, as well as polycyclic aromatic hydrocarbons (PAH) degradation.


Molecular and biochemical evaluation of effects of malathion, phenanthrene and cadmium on Chironomus sancticaroli (Diptera: Chironomidae) larvae

Débora Rebechi, Angela Maria Palacio-Cortés, Vinicius Sobrinho Richardi, Tiago Beltrão, Maiara Vicentini, Marco Tadeu Grassi, Simone Braga da Silva, Thiago Alessandre, Simone Hasenbein, Richard Connon, Mário Antônio Navarro-Silva
PMID: 33482495   DOI: 10.1016/j.ecoenv.2021.111953

Abstract

In-vitro effects of sub-lethal concentrations of malathion, phenanthrene (Phe) and cadmium (Cd) were tested on Chironomus sancticaroli larvae in acute bioassays by measuring biochemical and molecular parameters. Malathion was evaluated at 0.001, 0.0564 and 0.1006 mg L
; Phe at 0.0025, 1.25 and 2.44 mg L
; and Cd at 0.001, 3.2 and 7.4 mg L
. The recovery test carried out at the highest concentration of each compound showed that survival of larvae exposed to Phe ranged from 4% to 5%, while the effects of malathion and Cd were irreversible, not allowing the emergence of adults. Results showed that malathion and Cd inhibited AChE, EST-α and ES-β activities at the two highest concentrations. Phe at 0.0025, 1.25 and 2.44 mg L
; and Cd at 3.2 and 7.4 mg L
inhibited glutathione S-transferase activity. Oxidative stress was exclusively induced by the lowest concentration of malathion considering SOD activity once CAT was unaffected by the stressors. Lipid peroxidation was registered exclusively by malathion at the two highest concentrations, and total hemoglobin content was only reduced by Cd at the two highest concentrations. The relationship among biochemical results, examined using the PCA, evidenced that malathion and Cd concentrations were clustered into two groups, while Phe only formed one group. Four hemoglobin genes of C. sancticaroli were tested for the first time in this species, with Hemoglobin-C being upregulated by malathion. The toxicity ranking was malathion > Phe > Cd, while biochemical and molecular results showed the order malathion > Cd > Phe. Our results highlight the importance of combining different markers to understand the effects of the diverse compounds in aquatic organisms.


Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from

Norbert Kúsz, Dóra Stefkó, Anita Barta, Annamária Kincses, Nikoletta Szemerédi, Gabriella Spengler, Judit Hohmann, Andrea Vasas
PMID: 33668621   DOI: 10.3390/molecules26040999

Abstract

Juncaceae family represents an abundant source of phenanthrenes. In continuation of our work aiming at the isolation of biologically active compounds from Juncaceae species,
Lam. was subjected to phytochemical and pharmacological investigations. The isolation process was carried out by using combined extraction and chromatographic methods. The structures of the obtained chemical compounds were elucidated by spectroscopic analysis, including HRESIMS, 1D (
H,
C-JMOD), and 2D (
H-
H-COSY, HSQC, HMBC, NOESY) NMR spectra. Four new [maritins A-D (
-
)] and seven known phenanthrenes (
-
) were isolated from the plant, of which two (
and
) are phenanthrene dimers composed of effusol monomers. Maritin C (
) has an unusual 4,5-ethanophenanthrene skeleton most likely produced by biosynthetic incorporation of a vinyl group into a cyclohexadiene ring. Compounds
-
were tested for their antiproliferative activity on seven human tumor cell lines (HeLa, HTM-26, T-47D, A2780, A2780cis, MCF-7, KCR) and one normal cell line (MRC-5) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The dimeric phenanthrenes showed strong antiproliferative activity against T-47D cells with IC
values of 9.1 and 6.2 µM, respectively.


Phenanthrene alters the electrical activity of atrial and ventricular myocytes of a polar fish, the Navaga cod

Denis V Abramochkin, Shiva N Kompella, Holly A Shiels
PMID: 33906022   DOI: 10.1016/j.aquatox.2021.105823

Abstract

Oil and gas exploration in the Arctic can result in the release of polycyclic aromatic hydrocarbons (PAHs) into relatively pristine environments. Following the recent spill of approximately 17 500 tonnes of diesel fuel in Norilsk, Russia, May 2020, our study focussed on the effects of phenanthrene, a low molecular weight PAH found in diesel and crude oil, on the isolated atrial and ventricular myocytes from the heart of the polar teleost, the Navaga cod (Eleginus nawaga). Acute exposure to phenanthrene in navaga cardiomyocytes caused significant action potential (AP) prolongation, confirming the proarrhythmic effects of this pollutant. We show AP prolongation was due to potent inhibition of the main repolarising current, I
, with an IC
value of ~2 µM. We also show a potent inhibitory effect (~55%) of 1 µM phenanthrene on the transient I
currents that protects the heart from early-after-depolarizations and arrhythmias. These data, along with more minor effects on inward sodium (I
) (~17% inhibition at 10 µM) and calcium (I
) (~17% inhibition at 30 µM) currents, and no effects on inward rectifier (I
and I
) currents, demonstrate the cardiotoxic effects exerted by phenanthrene on the atrium and ventricle of navaga cod. Moreover, we report the first data that we are aware of on the impact of phenanthrene on atrial myocyte function in any fish species.


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